molecular formula C4H8O3 B3427878 3-Hydroxybutyric acid CAS No. 625-71-8

3-Hydroxybutyric acid

Cat. No.: B3427878
CAS No.: 625-71-8
M. Wt: 104.10 g/mol
InChI Key: WHBMMWSBFZVSSR-UHFFFAOYSA-N
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Description

3-Hydroxybutyric acid, also known as 3-hydroxybutanoic acid, is an organic compound with the chemical formula CH₃CH(OH)CH₂COOH. It is a beta hydroxy acid and a chiral molecule with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is naturally occurring and plays a significant role in the metabolism of fatty acids in humans and other organisms .

Mechanism of Action

Target of Action

The primary targets of 3-HB are the hydroxyl-carboxylic acid receptor 2 (HCAR 2) in adipocytes, cells of the immune system, and some epithelial cells . It also binds to both GHB and GABA B receptors in the brain .

Mode of Action

3-HB interacts with its targets by binding to them, thereby influencing various processes. In animals, it acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .

Biochemical Pathways

3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material . In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is synthesized in the liver from acetyl-CoA and can be used as an alternative energy source .

Result of Action

The molecular and cellular effects of 3-HB’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Action Environment

The action, efficacy, and stability of 3-HB can be influenced by various environmental factors. For instance, the transport of 3-HB is less known than its synthesis. As a small polar molecule, 3-HB easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for 3-HB export from the liver, but transporters that allow for 3-HB uptake into target tissues or its intracellular movement remain unidentified .

Biochemical Analysis

Biochemical Properties

3-Hydroxybutyric acid is involved in various biochemical reactions, primarily as a ketone body. It is synthesized in the liver from acetyl-CoA and can be used as an energy source by the brain and other tissues when blood glucose levels are low. The enzyme 3-hydroxybutyrate dehydrogenase catalyzes the conversion of acetoacetate to this compound. This enzyme is crucial in the metabolism of fatty acids and ketogenic amino acids, enabling the use of circulating this compound as a fuel source .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in anti-inflammatory responses. By activating HCA2, this compound can modulate immune cell function and reduce inflammation. Additionally, it affects gene expression by inhibiting histone deacetylases, leading to changes in the transcription of genes involved in metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to and activates HCA2, leading to downstream signaling events that modulate cellular responses. The inhibition of histone deacetylases by this compound results in increased acetylation of histones, altering chromatin structure and gene expression. These molecular mechanisms contribute to the compound’s role in energy metabolism, anti-inflammatory responses, and cellular protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to this compound has been shown to influence cellular function, including enhanced mitochondrial biogenesis and improved oxidative stress resistance. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to improve cognitive function, enhance physical performance, and reduce inflammation. At high doses, this compound can lead to adverse effects such as metabolic acidosis and impaired liver function. These findings underscore the importance of dosage optimization for potential therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including ketogenesis and fatty acid metabolism. It is synthesized from acetyl-CoA in the liver and can be converted back to acetyl-CoA for energy production in peripheral tissues. The enzyme 3-hydroxybutyrate dehydrogenase plays a key role in this process by catalyzing the interconversion of acetoacetate and this compound. Additionally, this compound can influence metabolic flux and metabolite levels, particularly during periods of low carbohydrate intake .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via monocarboxylate transporters, which facilitate its movement across cell membranes. Once inside the cell, this compound can be utilized for energy production or stored for later use. Its distribution within tissues is influenced by factors such as blood flow, tissue demand, and metabolic state .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it is involved in energy production. The compound’s activity and function are influenced by its localization, with mitochondrial this compound playing a key role in ATP synthesis and oxidative stress resistance. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of poly-3-hydroxybutyrate using serine esterase and metal salts such as magnesium or zinc salts. The reaction is carried out in a buffer solution at a controlled temperature, followed by enzyme deactivation and desalination to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Bacteria such as Cupriavidus necator are cultivated using carbon sources like glucose or glycerol. The bacteria synthesize poly-3-hydroxybutyrate, which is then hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Acetoacetate

    Reduction: Butyrate

    Dehydration: Crotonic acid

Scientific Research Applications

3-Hydroxybutyric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Hydroxybutyric acid can be compared with other similar compounds such as:

    Lactic Acid: Both are hydroxy acids, but lactic acid has a hydroxyl group on the second carbon, while this compound has it on the third carbon.

    Butyric Acid: Butyric acid lacks the hydroxyl group present in this compound.

    3-Hydroxypropanoic Acid: Similar to this compound but with a shorter carbon chain.

Uniqueness: this compound is unique due to its role in energy metabolism and its regulatory functions in gene expression and lipid metabolism. Its ability to form biodegradable polymers also sets it apart from other similar compounds .

Properties

IUPAC Name

3-hydroxybutanoic acid
Source PubChem
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InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHBMMWSBFZVSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
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Related CAS

26063-00-3
Record name Poly(3-hydroxybutyrate)
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DSSTOX Substance ID

DTXSID60859511
Record name 3-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS]
Record name beta-Hydroxybutyric acid
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CAS No.

300-85-6, 26063-00-3, 625-71-8
Record name 3-Hydroxybutyric acid
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Record name beta-Hydroxybutyric acid
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Record name Poly-beta-hydroxybutyrate
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Record name 3-hydroxybutyric acid
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Record name Butanoic acid, 3-hydroxy-
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Record name 3-Hydroxybutyric acid
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Record name 3-hydroxybutyric acid
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Record name (±)-3-hydroxybutyric acid
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Record name 3-HYDROXYBUTYRIC ACID, (±)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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